molecular formula C13H15FN2O3 B7049485 1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide

1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide

Cat. No.: B7049485
M. Wt: 266.27 g/mol
InChI Key: JKNUROGQNLXNPU-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzoyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method involves the reaction of 4-fluorobenzoyl chloride with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: A precursor in the synthesis of 1-(4-Fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide.

    4-Fluorobenzoyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness

This compound is unique due to the combination of the fluorobenzoyl group and the hydroxyl group on the piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-4-hydroxypiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-3-1-9(2-4-10)11(17)16-7-5-13(19,6-8-16)12(15)18/h1-4,19H,5-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNUROGQNLXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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